![molecular formula C21H24N6OS B2381185 (2-(Methylthio)pyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone CAS No. 2034597-80-1](/img/structure/B2381185.png)
(2-(Methylthio)pyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone
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Description
The compound “(2-(Methylthio)pyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone” is a complex organic molecule. It is a part of a class of compounds known as substituted pyridines, which are important structural motifs found in numerous bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The exact molecular structure can be found in the PubChem database .Scientific Research Applications
Cancer Therapy: Palbociclib
(2-(Methylthio)pyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone: serves as an intermediate in the synthesis of Palbociclib , a cyclin-dependent kinase (CDK) inhibitor. Palbociclib has gained prominence as an anti-proliferative agent against Rb-positive tumor cells in retinoblastoma. It inhibits phosphorylation on Rb protein, inducing G1 cell cycle arrest. FDA-approved for breast cancer treatment, Palbociclib targets CDK4/6 and shows promise in combination therapies .
Leukemia Treatment: Imatinib Derivatives
The compound’s pyridine moiety is structurally related to Imatinib , a tyrosine kinase inhibitor used in leukemia treatment. While not directly Imatinib, derivatives of this compound may exhibit similar properties. Further research could explore its potential as an alternative or complementary therapy .
Antimicrobial Activity: 2,4,6,7-Tetrahydroindazolo[1,2-b]pyrazines
The tetrahydroindazolo[1,2-b]pyrazine scaffold, present in this compound, has shown antimicrobial potential. Specifically, derivatives like 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol exhibit low micromolar GI50 values. These compounds induce apoptosis-related pathways and could be explored further for their therapeutic applications .
Synthetic Intermediates: 2-Methylpyridines
The methylpyridine motif is valuable in synthetic chemistry. While not directly related to the compound, the gas-phase methylation of pyridine derivatives has been studied. These reactions yield 2-methylpyridines, which find applications in various fields, including pharmaceuticals and agrochemicals .
properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6OS/c1-29-20-16(6-4-8-23-20)21(28)26-13-11-25(12-14-26)19-18-15-5-2-3-7-17(15)24-27(18)10-9-22-19/h4,6,8-10H,2-3,5,7,11-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCLEWWIPOTAIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Methylthio)pyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone |
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